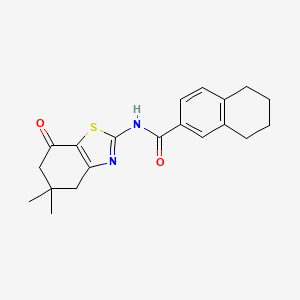

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

CAS No.: 681167-12-4

Cat. No.: VC5263586

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681167-12-4 |

|---|---|

| Molecular Formula | C20H22N2O2S |

| Molecular Weight | 354.47 |

| IUPAC Name | N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C20H22N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6,10-11H2,1-2H3,(H,21,22,24) |

| Standard InChI Key | PLRGFZFQTJTPOR-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)C |

Introduction

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its structural features and possible bioactivity. This article provides a detailed exploration of the compound's molecular structure, properties, synthesis methods, and potential biological significance.

Synthesis

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions:

-

Formation of the Benzothiazole Core:

-

Reactants: Dimethyl ketone derivatives and thiourea.

-

Catalyst: Acidic medium or heat to cyclize into the benzothiazole structure.

-

-

Amidation Reaction:

-

The benzothiazole derivative reacts with tetrahydronaphthalene carboxylic acid in the presence of coupling agents (e.g., DCC or EDC) to form the final amide bond.

-

These steps ensure high specificity in product formation while maintaining functional group integrity.

Potential Biological Applications

Preliminary studies on related benzothiazole derivatives suggest several areas of interest:

-

Anticancer Activity:

-

Antimicrobial Properties:

-

Anti-inflammatory Potential:

Analytical Characterization

The compound's identity is confirmed through advanced spectroscopic techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms hydrogen and carbon environments |

| Infrared Spectroscopy (IR) | Identifies functional groups (amide C=O stretch) |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns |

These methods ensure precise structural elucidation for research and application development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume